N-[(4-bromophenyl)methyl]methanesulfonamide
Overview
Description
N-[(4-Bromophenyl)methyl]methanesulfonamide is an organic compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol It is a sulfonamide derivative, characterized by the presence of a bromophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromophenyl)methyl]methanesulfonamide typically involves the reaction of 4-bromobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Oxidation Reactions: Oxidation of the methanesulfonamide group can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF) as solvent, and elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Major Products:
Azido Derivative: Formed from nucleophilic substitution with sodium azide.
Cyano Derivative: Formed from nucleophilic substitution with potassium cyanide.
Scientific Research Applications
N-[(4-Bromophenyl)methyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential inhibitors of enzymes and receptors.
Organic Synthesis:
Biological Studies: It is employed in the study of sulfonamide-based inhibitors and their interactions with biological targets.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects .
Comparison with Similar Compounds
- N-[(4-Chlorophenyl)methyl]methanesulfonamide
- N-[(4-Fluorophenyl)methyl]methanesulfonamide
- N-[(4-Methylphenyl)methyl]methanesulfonamide
Comparison: N-[(4-Bromophenyl)methyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for specific synthetic and biological applications .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQXEMVZGHIXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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